

A Technical Guide to the Spectroscopic Characterization of *p*-Nonylacetophenone

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Compound of Interest

Compound Name: *p*-Nonylacetophenone

CAS No.: 37593-05-8

Cat. No.: B1585292

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In the landscape of pharmaceutical research and drug development, the precise structural elucidation of chemical entities is a cornerstone of progress. For researchers and scientists engaged in this meticulous work, a comprehensive understanding of spectroscopic techniques is not merely advantageous, but essential. This guide provides an in-depth technical overview of the spectroscopic data for ***p*-Nonylacetophenone**, a substituted aromatic ketone of interest. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere data presentation to explain the underlying principles that govern the observed spectral features. This document is structured to serve as a practical reference for laboratory professionals, offering not only data interpretation but also standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

***p*-Nonylacetophenone**, also known as 4'-nonylacetophenone, possesses a molecular structure characterized by a central acetophenone core with a nonyl group attached at the para position of the phenyl ring. This structure gives rise to a distinct spectroscopic signature across various analytical techniques.

Caption: Molecular structure of **p-Nonylacetophenone** with key carbons labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of **p-nonylacetophenone** is predicted to exhibit distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the protons of the nonyl chain. The para-substitution pattern of the aromatic ring leads to a characteristic splitting pattern.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality Behind the Shift
~7.90	Doublet (d)	2H	H-2', H-6'	These protons are ortho to the electron-withdrawing acetyl group, leading to significant deshielding and a downfield shift.
~7.28	Doublet (d)	2H	H-3', H-5'	These protons are ortho to the electron-donating alkyl group and are therefore more shielded compared to H-2' and H-6'.
~2.60	Singlet (s)	3H	-COCH ₃	The protons of the acetyl group are adjacent to a carbonyl group, which deshields them, resulting in a characteristic singlet around this region.
~2.65	Triplet (t)	2H	-CH ₂ - (α to ring)	The methylene group directly attached to the aromatic ring is deshielded by the ring current.

~1.60	Multiplet (m)	2H	-CH ₂ - (β to ring)	This methylene group is further from the deshielding aromatic ring and appears further upfield.
~1.25	Multiplet (m)	12H	-(CH ₂) ₆ -	The protons of the central part of the alkyl chain are in a similar chemical environment and overlap to form a broad multiplet.
~0.88	Triplet (t)	3H	-CH ₃ (terminal)	The terminal methyl group of the nonyl chain is the most shielded and appears at the highest field.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment	Causality Behind the Shift
~197.8	C=O	The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp^2 hybridization. [1]
~144.0	C-4'	This aromatic carbon is attached to the alkyl group and is deshielded compared to the unsubstituted benzene, but less so than C-1'.
~134.8	C-1'	The quaternary carbon attached to the acetyl group is deshielded.
~128.8	C-3', C-5'	These aromatic carbons are shielded by the electron-donating alkyl group.
~128.4	C-2', C-6'	These aromatic carbons are deshielded by the electron-withdrawing acetyl group.
~36.0	-CH ₂ - (α to ring)	The carbon directly attached to the aromatic ring.
~31.9	-(CH ₂) ₇ - & -CH ₃	The carbons of the nonyl chain, with the terminal methyl being the most upfield. The signals for the central methylene groups often overlap.
~26.6	-COCH ₃	The methyl carbon of the acetyl group.
~22.7	-CH ₂ -	One of the methylene carbons in the nonyl chain.

~14.1

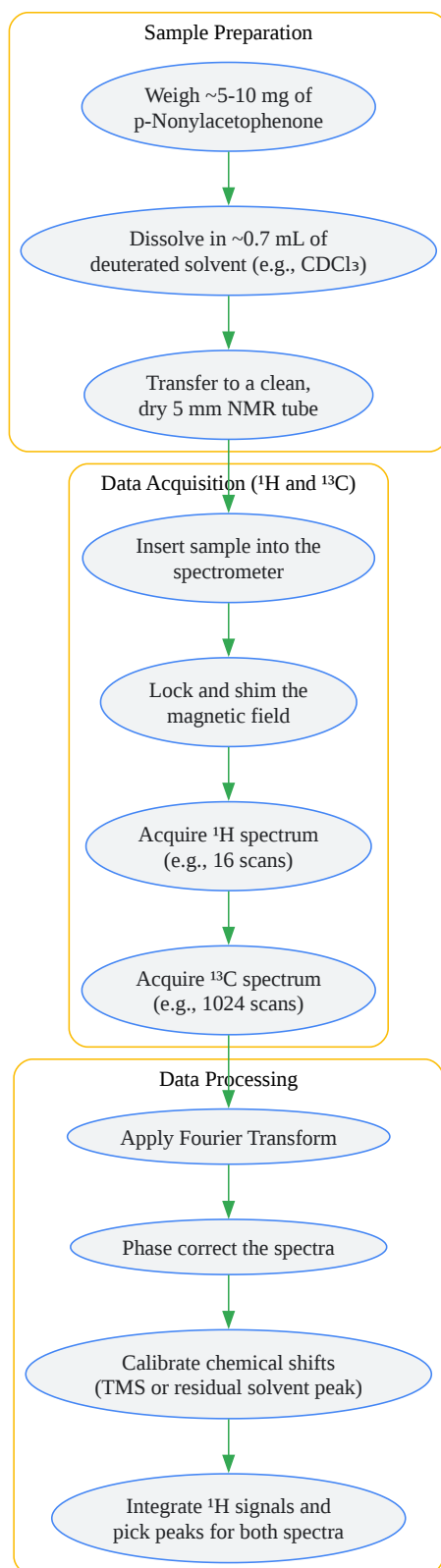
-CH₃ (terminal)

The terminal methyl carbon of the nonyl chain.

Note: The assignments for the nonyl chain carbons are approximate and may overlap.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.



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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[2]

Key IR Absorption Bands for **p-Nonylacetophenone**:

Wavenumber (cm ⁻¹)	Vibration	Intensity	Significance
~3050	Aromatic C-H Stretch	Medium	Indicates the presence of C-H bonds on the aromatic ring.
2925, 2855	Aliphatic C-H Stretch	Strong	Characteristic of the C-H bonds in the long nonyl chain.
~1685	C=O Stretch	Strong	A very prominent peak, characteristic of an aromatic ketone. Conjugation with the phenyl ring lowers the frequency compared to a saturated ketone. [3]
~1600, ~1470	Aromatic C=C Stretch	Medium-Weak	These absorptions are due to the vibrations of the carbon-carbon bonds within the phenyl ring.
~830	C-H Out-of-plane Bend	Strong	Indicative of 1,4-disubstitution (para) on a benzene ring.

Experimental Protocol for FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of liquid and solid samples.

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
- **Sample Application:** Place a small drop of **p-nonylacetophenone** directly onto the ATR crystal.
- **Sample Spectrum:** Acquire the sample spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

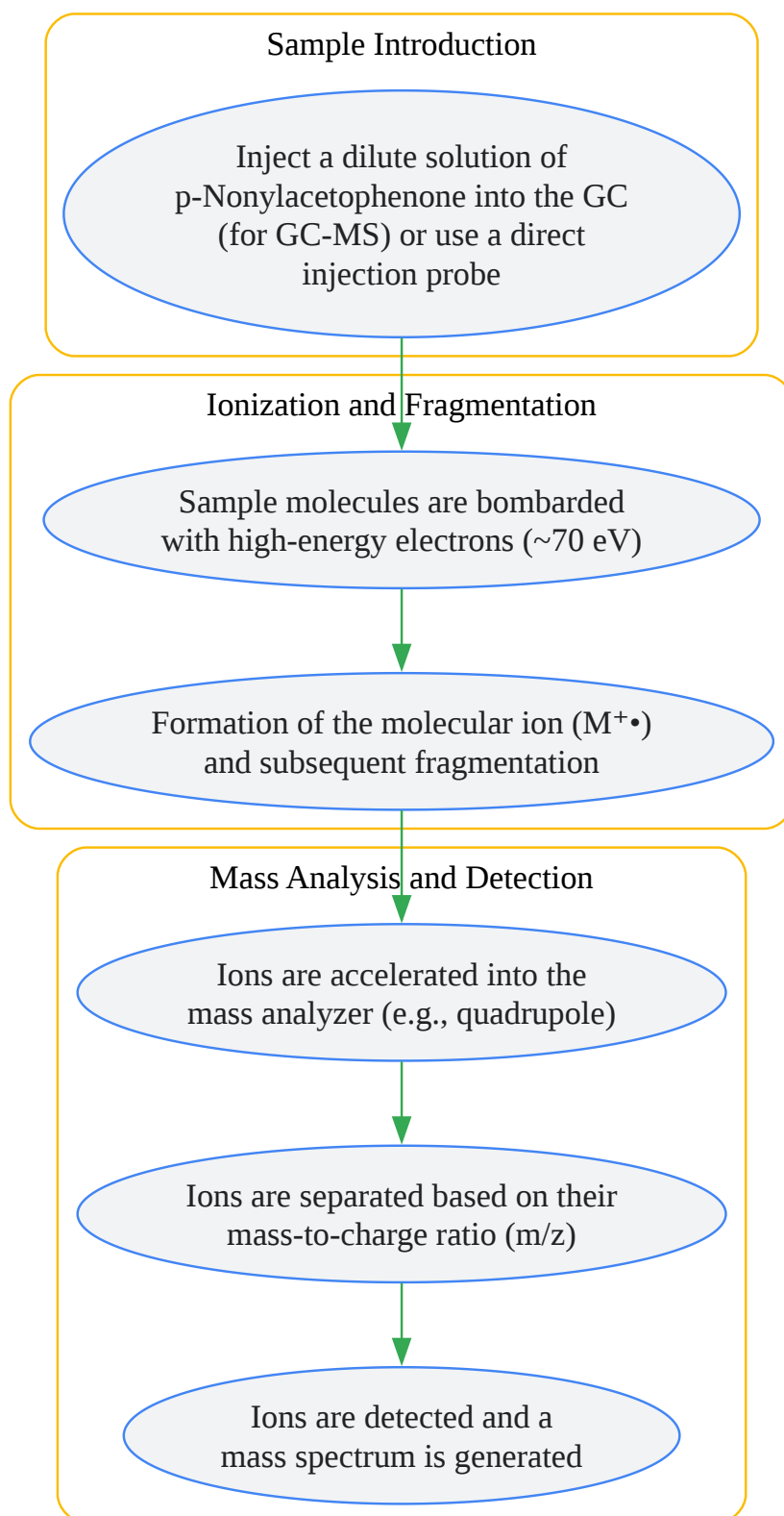
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules.^[4]

Predicted Mass Spectrum (Electron Impact):

- **Molecular Ion ($M^{+\bullet}$):** $m/z = 246$. This peak corresponds to the intact molecule with one electron removed. Aromatic ketones generally show a reasonably intense molecular ion peak.
- **Base Peak:** $m/z = 105$. This is often the most intense peak in the spectrum and corresponds to the benzoyl cation ($[C_6H_5CO]^+$), formed by the cleavage of the bond between the carbonyl group and the nonyl chain.
- **Key Fragment Ions:**

- $m/z = 77$: Phenyl cation ($[C_6H_5]^+$), formed by the loss of a CO group from the benzoyl cation.
- $m/z = 43$: Acetyl cation ($[CH_3CO]^+$), although less favored than the formation of the resonance-stabilized benzoyl cation.
- McLafferty Rearrangement: A characteristic fragmentation for ketones with a sufficiently long alkyl chain. This would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, resulting in a fragment at $m/z = 120$.
- Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH_2) resulting from the fragmentation of the nonyl chain.

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)



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Caption: Generalized workflow for EI-MS analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of **p-nonylacetophenone**. Each technique offers a unique and complementary piece of the structural puzzle. ^1H and ^{13}C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the aromatic ketone, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By understanding the principles behind the data and adhering to rigorous experimental protocols, researchers can confidently identify and characterize this and similar molecules, ensuring the integrity and progression of their scientific endeavors.

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